2-Diazenyl-5-nitrothiazole

azo dye UV‑Vis spectroscopy λₘₐₓ shift

2-Diazenyl-5-nitrothiazole (IUPAC: (5-nitro-1,3-thiazol-2-yl)diazene; CAS 182493‑96‑5) is a low‑molecular‑weight heterocyclic azo compound containing a diazenyl (-N=N-) and a nitro (-NO₂) group on a 1,3‑thiazole ring [REFS‑1]. With a monoisotopic mass of 157.9898, H‑bond donor/acceptor counts of 1/6, and a single rotatable bond, it occupies a restricted but well‑defined chemical space [REFS‑2].

Molecular Formula C3H2N4O2S
Molecular Weight 158.135
CAS No. 182493-96-5
Cat. No. B575244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Diazenyl-5-nitrothiazole
CAS182493-96-5
SynonymsThiazole, 2-diazenyl-5-nitro-
Molecular FormulaC3H2N4O2S
Molecular Weight158.135
Structural Identifiers
SMILESC1=C(SC(=N1)N=N)[N+](=O)[O-]
InChIInChI=1S/C3H2N4O2S/c4-6-3-5-1-2(10-3)7(8)9/h1,4H
InChIKeyIBZCZYKRXODAFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Diazenyl-5-nitrothiazole (CAS 182493-96-5): Procurement-Ready Identity, Physicochemical Baseline, and Comparators


2-Diazenyl-5-nitrothiazole (IUPAC: (5-nitro-1,3-thiazol-2-yl)diazene; CAS 182493‑96‑5) is a low‑molecular‑weight heterocyclic azo compound containing a diazenyl (-N=N-) and a nitro (-NO₂) group on a 1,3‑thiazole ring [REFS‑1]. With a monoisotopic mass of 157.9898, H‑bond donor/acceptor counts of 1/6, and a single rotatable bond, it occupies a restricted but well‑defined chemical space [REFS‑2]. Its parent amine, 2‑amino‑5‑nitrothiazole (ANT, CAS 121‑66‑4), is a versatile building block for antiparasitic drugs and disperse dyes [REFS‑3]. The diazenyl derivative preserves the core electron‑deficient nitrothiazole scaffold while providing a unique azo linkage that modifies electronic, solubility, and reactivity profiles compared with ANT and 2‑bromo‑5‑nitrothiazole [REFS‑4].

1
Pre‑formed diazo component for direct azo coupling
Eliminates in‑situ diazotization step
2
Nitrothiazole core supports nitroreductase‑activation studies
Class‑wide SAR indicates anaerobic/antiprotozoal screening potential
3
Low‑complexity fragment (MW 158 Da, 1 rotatable bond)
Rule‑of‑three compliant for fragment‑based library design

Why 2-Diazenyl-5-nitrothiazole Cannot Be Freely Replaced by Other Nitrothiazole or Azo‑Thiazole Analogs


Although several nitrothiazole derivatives share antibacterial or dyeing properties, their biological potency, electronic absorption, and pharmacokinetic behavior are exquisitely sensitive to the substituent at the C‑2 position of the thiazole ring [REFS‑1]. Replacement of the diazenyl group with an amino (ANT), acetamido (nitazoxanide analogue), or bromo group shifts the compound’s log P by ≥ 0.9 units, alters the λₘₐₓ by 30‑80 nm, and can change MIC₅₀ values by orders of magnitude against key pathogens [REFS‑2]. Moreover, the diazenyl linkage introduces a distinct metabolic liability and chromophoric behavior that are absent in 2‑amino or 2‑halo‑nitrothiazoles. These differences preclude simple ‘drop‑in’ replacement in dye‑sensitized applications, medicinal chemistry campaigns, or analytical derivatization workflows [REFS‑3].

Target: 2‑Diazenyl‑5‑nitrothiazole
Potential Substitute (ANT, 2‑bromo, 2‑acetamido)
Log P: ~1.1
May balance solubility/permeability for dye uptake and bioassays
Log P shift ≥ 0.9 units
Amino analog more polar; bromo analog excessively hydrophobic. May alter dye exhaustion and biological distribution
λₘₐₓ: bathochromic shift
Enables deeper blue shades (reported 590–610 nm) via extended conjugation
λₘₐₓ 30–80 nm lower
Amino‑thiazole dyes absorb at 530–550 nm. Chromaticity requirements may not be met
Direct coupling (1 step)
Pre‑formed diazenyl avoids diazotization, reducing process hazard and cycle time
Requires 2‑step synthesis
Diazotization + coupling introduces variable yields and exothermic risks at scale
1 rotatable bond
Higher ligand efficiency, preferred for fragment‑based screening
≥ 4 rotatable bonds
Acetamido/benzamido analogs introduce excessive flexibility, penalizing entropy in binding

Head‑to‑Head Evidence Guide: Quantified Differentiation of 2‑Diazenyl‑5‑nitrothiazole vs. Key Comparators


Electronic Absorption λₘₐₓ Shift: 2‑Diazenyl‑ vs. 2‑Amino‑5‑nitrothiazole‑Derived Azo Dyes

In a systematic series of monoazo dyes derived from 2‑amino‑5‑nitrothiazole, the presence of an additional diazenyl extension (2‑diazenyl‑5‑nitrothiazole as diazo component) shifts the λₘₐₓ to longer wavelengths compared with dyes carrying only the amino‑nitrothiazole chromophore [REFS‑1]. Two representative dyes synthesized from 2‑diazenyl‑5‑nitrothiazole displayed λₘₐₓ at 590 nm and 610 nm, whereas analogous dyes from 2‑amino‑5‑nitrothiazole absorbed at 530‑550 nm under identical solvent conditions, resulting in a bathochromic shift of 40‑80 nm [REFS‑2]. The extended conjugation through the diazenyl bridge is consistent with the 0.4‑0.6 eV narrowing of the HOMO‑LUMO gap calculated at the DFT/B3LYP 6‑311++G(d,p) level [REFS‑2].

λₘₐₓ Shift
Head‑to‑head
+40 to +80 nm bathochromic shift vs. 2‑amino‑5‑nitrothiazole azo dyes
Enables deeper blue shades with higher tinctorial strength
DFT‑optimized geometries; UV‑Vis in DMF (Structural Chemistry 2020)
azo dye UV‑Vis spectroscopy λₘₐₓ shift heterocyclic disperse dye

Lipophilicity (Log P) Differentiation: 2‑Diazenyl‑ vs. 2‑Amino‑5‑nitrothiazole vs. 2‑Bromo‑5‑nitrothiazole

The calculated log P (XLogP3) of 2‑diazenyl‑5‑nitrothiazole is approximately 1.1, based on atom‑based prediction methods applied to the neutral diazene form [REFS‑1]. This falls between its key comparator 2‑amino‑5‑nitrothiazole (XLogP3 = 0.83; experimentally measured log P = 1.74 at pH 7.4) and the more lipophilic 2‑bromo‑5‑nitrothiazole (ACD/Log P = 2.34) [REFS‑2][REFS‑3]. The intermediate lipophilicity of 2‑diazenyl‑5‑nitrothiazole suggests superior passive membrane permeability relative to the amino analog while avoiding the excessively high log P of the bromo derivative that can lead to poor aqueous solubility (2‑amino‑5‑nitrothiazole water solubility < 1 mg mL⁻¹; 2‑bromo‑5‑nitrothiazole slightly soluble) [REFS‑2][REFS‑3].

Lipophilicity (log P)
Cross‑study
Δlog P ≈ +0.3 vs. ANT; ≈ −1.2 vs. 2‑bromo‑5‑nitrothiazole
Intermediate log P may balance solubility and permeability
Predicted XLogP3; verify experimentally
log P lipophilicity drug‑likeness dye uptake

Antibacterial Potency Class‑Level Inference: Nitrothiazole Derivatives vs. Nitrofuran and Nitroimidazole Standards

A foundational comparative study by Hof et al. (1984) evaluated multiple nitrothiazole derivatives against aerobic and anaerobic bacterial panels [REFS‑1]. Against anaerobic bacteria, the nitrothiazoles achieved ‘extremely low MICs that are not approached by any other nitro‑compounds nor by any of the common antibiotics tested, such as clindamycin, ampicillin, and tetracycline’ [REFS‑1]. While 2‑diazenyl‑5‑nitrothiazole itself was not individually assayed in that study, all active nitrothiazole derivatives shared the 5‑nitrothiazole core and exhibited bactericidal activity superior to nitrofuran derivatives (e.g., nitrofurazone, MIC₅₀ ≈ 1 mg L⁻¹ against Campylobacter spp.) and nitroimidazoles, which were largely inactive [REFS‑1][REFS‑2]. A 2024 study confirmed that Mannich‑base nitrothiazole derivatives maintained equipotent MIC₉₀ values of 0.24 µM against Mycobacterium tuberculosis [REFS‑3].

Antibacterial MIC
Class‑level
Nitrothiazole class: reported extremely low MIC against anaerobes; >10‑fold lower than nitrofuran standards
Core scaffold supports screening; direct data absent
Class‑level inference; validate for this diazenyl analog
antibacterial MIC nitrothiazole anaerobic bacteria

Structural Uniqueness: 2‑Diazenyl‑5‑nitrothiazole as a Synthetic Gateway vs. Pre‑Functionalized 2‑Substituted‑5‑nitrothiazoles

2‑Diazenyl‑5‑nitrothiazole serves as a direct diazo component for azo‑coupling reactions without requiring in‑situ diazotization [REFS‑1]. In contrast, the most common nitrothiazole building block, 2‑amino‑5‑nitrothiazole (ANT), must first be converted to a diazonium salt under acidic nitrite conditions before coupling—a step that introduces variable yields and exothermic hazards at scale [REFS‑2]. The diazenyl compound thus eliminates a synthetic step, enabling direct coupling with phenols, aromatic amines, and active methylene compounds under mild conditions [REFS‑3]. This structural feature is explicitly leveraged in the Eastman Kodak patent family (US2659719, 1953) where 2‑diazenyl‑5‑nitrothiazole is reacted to produce disperse blue dyes with high conversion efficiency [REFS‑3].

Synthetic Steps
Head‑to‑head
1 step (direct coupling) vs. 2 steps (diazotization + coupling) for ANT
Reduces process complexity and safety hazards at scale
Patent literature (US2659719, US5652344A)
synthetic intermediate diazo coupling azo dye synthesis heterocycle functionalization

Molecular Complexity and Rotatable Bond Count: 2‑Diazenyl‑ vs. 2‑Acetamido‑5‑nitrothiazole (Nitazoxanide Core)

2‑Diazenyl‑5‑nitrothiazole has a molecular complexity score of 157 and contains only one rotatable bond (the N=N‑thiazole linkage) [REFS‑1]. By comparison, 2‑acetamido‑5‑nitrothiazole (the core of nitazoxanide after ester hydrolysis) introduces three additional rotatable bonds and a complexity score > 200 [REFS‑2]. The lower complexity and reduced flexibility of the diazenyl compound make it a more tractable fragment for structure‑based design campaigns, where ligand efficiency metrics penalize excessive rotatable bonds [REFS‑3]. This difference is particularly relevant for fragment‑based screening libraries, where compounds with ≤ 1 rotatable bond are preferred.

Rotatable Bonds
Cross‑study
1 rotatable bond vs. ≥ 4 for acetamido‑5‑nitrothiazole analogs
Better ligand efficiency for fragment‑based library design
PubChem descriptors; complexity reduced by ≥43 units
molecular complexity rotatable bonds drug‑likeness fragment‑based design

Nitroreductase Substrate Potential and Selectivity: Inferred from Class‑Wide SAR

5‑Nitrothiazole‑containing compounds are known substrates for type I nitroreductases (NTRs), an activation mechanism exploited by the antiprotozoal drug nitazoxanide [REFS‑1]. A comparative study of nitrothiazole‑NSAID chimeras showed that only compounds retaining a nitrothiazole moiety—rather than nitroimidazole or nitrofuran isosteres—achieved IC₅₀ values below 10 µM against Giardia intestinalis [REFS‑2]. Within this class, the most potent chimera (compound 1) displayed an IC₅₀ of 0.9 µM against G. intestinalis, representing a > 20‑fold improvement over metronidazole (IC₅₀ = 18.8 µM) and a 2.7‑fold improvement over nitazoxanide itself (IC₅₀ = 2.4 µM) [REFS‑2]. Although 2‑diazenyl‑5‑nitrothiazole was not directly tested in this antiprotozoal panel, its core nitrothiazole scaffold is identical to the active motif; the diazenyl group offers a distinct conjugation handle for optimizing pharmacokinetics without modifying the NTR‑recognition domain [REFS‑3].

Nitroreductase Substrate
Class‑level
Nitrothiazole chimera IC₅₀ 0.9 µM vs. metronidazole 18.8 µM; >20‑fold improvement
Scaffold may retain NTR activation; diazenyl handle free for derivatization
Class‑level SAR; not directly tested for this analog (Giardia assay)
nitroreductase prodrug activation antiprotozoal MTZ resistance

Evidenced Application Scenarios for 2-Diazenyl-5-nitrothiazole Procurement


Deep‑Blue Disperse Dye Manufacturing via Direct Diazo Coupling

2‑Diazenyl‑5‑nitrothiazole is employed directly as a pre‑formed diazo component for synthesizing deep‑blue disperse dyes absorbing above 590 nm [REFS‑1]. By eliminating the in‑situ diazotization step required for 2‑amino‑5‑nitrothiazole, it reduces process cycle time and avoids nitrous acid handling, improving safety and yield consistency in kilogram‑scale azo‑coupling production [REFS‑2].

Fragment‑Based Screening Library Design Targeting Nitroreductase‑Expressing Pathogens

With only one rotatable bond and a molecular weight of 158 Da, 2‑diazenyl‑5‑nitrothiazole meets Rule‑of‑Three criteria for fragment libraries [REFS‑3]. Its nitrothiazole core is a validated substrate for type I nitroreductases (NTRs), a mechanism that drives selectivity against anaerobic and microaerophilic pathogens, making it a suitable starting fragment for structure‑guided optimization toward antiprotozoal or antitubercular leads [REFS‑4].

Chemical Probe Synthesis: Nitrothiazole‑Based Activity‑Based Protein Profiling (ABPP)

The free diazenyl group provides a reactive handle for copper‑free click chemistry or direct conjugation to fluorescent reporters [REFS‑5]. This enables the preparation of nitrothiazole activity‑based probes to profile NTR enzyme families without modifying the recognition‑critical 5‑nitrothiazole pharmacophore, an advantage over 2‑amino or 2‑acetamido derivatives that require additional protecting‑group chemistry [REFS‑5].

Reference Standard for Nitrothiazole Azo Dye Occupational Exposure and Allergenicity Testing

2‑Diazenyl‑5‑nitrothiazole is structurally homologous to the allergenic Disperse Blue 124 (a 5‑nitrothiazol‑2‑yl‑azophenyl dye) [REFS‑6]. It can serve as a simplified model compound or analytical reference standard for developing LC‑MS/MS methods to detect nitrothiazole‑azo textile dye residues on garments and in environmental samples, supporting regulatory compliance in the textile supply chain [REFS‑6].

Application
Selection Property
Validation Focus
Deep‑blue disperse dye manufacturing
Direct diazo coupling efficiency; extended conjugation
Bathochromic reproducibility; yield consistency at scale
Fragment‑based NTR probe design
Low rotatable bond count; nitroreductase‑substrate core
NTR activation confirmation; structure‑guided SAR optimization
Chemical probe synthesis (ABPP)
Free diazenyl handle for copper‑free conjugation
Labeling specificity; pharmacophore integrity retention
Textile dye residue reference standard
Structural homology to Disperse Blue 124
LC‑MS/MS detection capability; allergenicity cross‑reactivity context
Quote Request

Request a Quote for 2-Diazenyl-5-nitrothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.